molecular formula C11H19NO3 B13083966 2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one

2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one

Cat. No.: B13083966
M. Wt: 213.27 g/mol
InChI Key: JVHHWUMDQHHYPP-UHFFFAOYSA-N
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Description

2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one typically involves the reaction of 5-methylmorpholine with oxirane derivatives under controlled conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions could convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions may introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

Medicinally, morpholine derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a similar core structure.

    Oxolane: Another related compound with a similar ring structure.

Uniqueness

2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one is unique due to the combination of the morpholine and oxolane rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

2-(5-methylmorpholin-3-yl)-1-(oxolan-3-yl)ethanone

InChI

InChI=1S/C11H19NO3/c1-8-5-15-7-10(12-8)4-11(13)9-2-3-14-6-9/h8-10,12H,2-7H2,1H3

InChI Key

JVHHWUMDQHHYPP-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)CC(=O)C2CCOC2

Origin of Product

United States

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